molecular formula C17H17ClN2O4 B3755801 N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide

N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B3755801
M. Wt: 348.8 g/mol
InChI Key: WILBKRMXCHHCKL-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzamide structure containing chloro and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Chlorination: The nitrobenzene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: The final step involves the reaction of the chloronitrobenzene derivative with 2-butoxyaniline in the presence of a suitable base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines or thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic medium

Major Products Formed

    Reduction: N-(2-butoxyphenyl)-2-chloro-4-aminobenzamide

    Substitution: N-(2-butoxyphenyl)-2-substituted-4-nitrobenzamide

    Oxidation: N-(2-carboxyphenyl)-2-chloro-4-nitrobenzamide

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antifibrotic activity is attributed to its ability to inhibit the deposition of extracellular matrix proteins, which are involved in the fibrotic process . The compound may interact with signaling pathways such as the TGF-β pathway, which plays a crucial role in fibrosis.

Comparison with Similar Compounds

N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-2-3-10-24-16-7-5-4-6-15(16)19-17(21)13-9-8-12(20(22)23)11-14(13)18/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBKRMXCHHCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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